N-(3-chloro-4-fluorophenyl)-3-{4-[(ethylaminosulfonyl)phenyl]propanamide} is a synthetic organic compound belonging to the class of substituted aminoacetamides. It has been identified as a promising lead compound for the development of new antimalarial drugs. [] This compound exhibits potent activity against the intraerythrocytic stages of the malaria parasite Plasmodium falciparum. []
The synthesis of N-(3-chloro-4-fluorophenyl)-3-{4-[(ethylaminosulfonyl)phenyl]propanamide} is a multi-step process. While a detailed procedure for this specific compound is not available in the provided literature, a related compound, N-(3-chloro-4-fluorophenyl)-2-methyl-2-{[4-methyl-3-(morpholinosulfonyl)phenyl]amino}propanamide (compound 28), was synthesized and its synthesis can provide insights into the potential synthesis of the target compound. [] The synthesis of compound 28 involved reacting 2-bromo-N-(3-chloro-4-fluorophenyl)propanamide with 4-methyl-3-(morpholinosulfonyl)aniline. [] This suggests that the synthesis of N-(3-chloro-4-fluorophenyl)-3-{4-[(ethylaminosulfonyl)phenyl]propanamide} might involve a similar approach, reacting a suitable propanamide derivative with 4-[(ethylaminosulfonyl)]aniline. Further research is needed to confirm this hypothesis and optimize the synthesis of this specific compound.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: